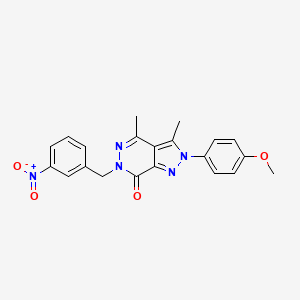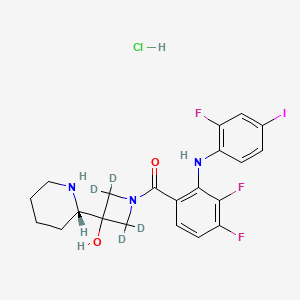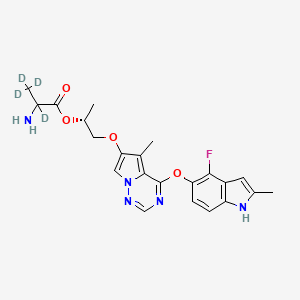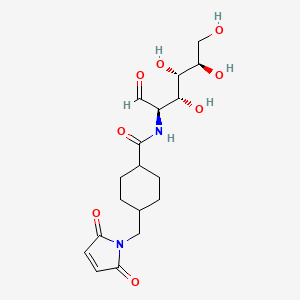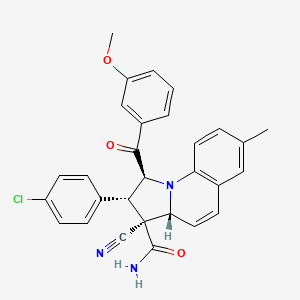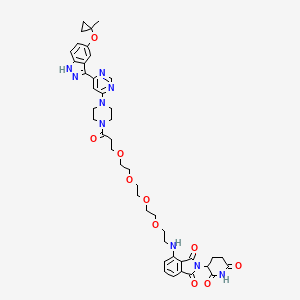
JH-Xii-03-02
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JH-Xii-03-02 is a potent and selective leucine-rich repeat kinase 2 proteolysis targeting chimera degrader. It is primarily utilized in research related to Parkinson’s Disease. This compound is known for its ability to inhibit leucine-rich repeat kinase 2 kinase activity and disrupt its scaffolding function, making it a valuable tool in the study of neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JH-Xii-03-02 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and specialized facilities that adhere to stringent quality control measures to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
JH-Xii-03-02 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to replace specific atoms or groups within the compound with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
JH-Xii-03-02 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of leucine-rich repeat kinase 2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and signaling pathways.
Medicine: Utilized in preclinical studies to explore potential therapeutic approaches for Parkinson’s Disease and other neurodegenerative disorders.
Industry: Applied in the development of new drugs and therapeutic agents targeting leucine-rich repeat kinase 2 .
Mécanisme D'action
JH-Xii-03-02 exerts its effects by promoting the degradation of leucine-rich repeat kinase 2 through the proteolysis targeting chimera mechanism. It binds to leucine-rich repeat kinase 2 and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of leucine-rich repeat kinase 2. This dual action of inhibiting kinase activity and disrupting scaffolding function makes it a powerful tool in neurodegenerative disease research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PROTAC CDK9 degrader-8
- Azido-PEG2-VHL
- PROTAC MEK1 Degrader-1
- MS159
Uniqueness
JH-Xii-03-02 stands out due to its high potency and selectivity for leucine-rich repeat kinase 2. Unlike other similar compounds, it effectively eliminates both the kinase activity and scaffolding function of leucine-rich repeat kinase 2, making it particularly valuable in the study of Parkinson’s Disease .
Propriétés
Formule moléculaire |
C43H51N9O10 |
|---|---|
Poids moléculaire |
853.9 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[3-[4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55) |
Clé InChI |
XYGRYBJBOSXMHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


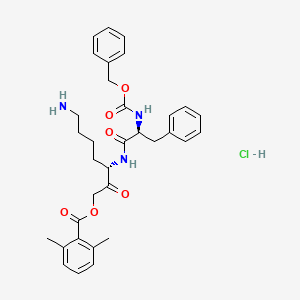

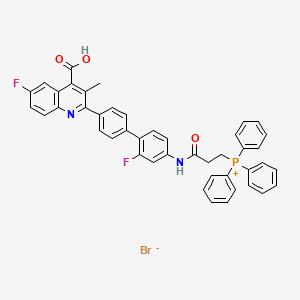
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)

![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
